molecular formula C20H16Cl4N2O3 B2464331 2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 1057923-14-4

2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No.: B2464331
CAS No.: 1057923-14-4
M. Wt: 474.16
InChI Key: WEKRAOQYVXOELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities, while pyridine derivatives are widely used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, the compound’s indole moiety is of particular interest due to its presence in many biologically active molecules. Research has focused on its potential as an anticancer, antimicrobial, and antiviral agent .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .

Industry

In industry, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the development of new products with enhanced efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 2-Oxo-3-(1,3,3-trimethyl-2,3-dihydro-1h-indol-2-ylidene)propyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The pyridine moiety can also interact with biological targets, enhancing the compound’s overall activity .

Properties

IUPAC Name

[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl4N2O3/c1-20(2)11-6-4-5-7-12(11)26(3)13(20)8-10(27)9-29-19(28)17-15(22)14(21)16(23)18(24)25-17/h4-8H,9H2,1-3H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKRAOQYVXOELO-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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